5,7-Dihydroxy-4-phenylcoumarin

Catalog No.
S624654
CAS No.
7758-73-8
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-phenylcoumarin

CAS Number

7758-73-8

Product Name

5,7-Dihydroxy-4-phenylcoumarin

IUPAC Name

5,7-dihydroxy-4-phenylchromen-2-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H

InChI Key

HUQKUJNSVHEHIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O

Synonyms

serratin

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O

Biological Activities:

,7-Dihydroxy-4-phenylcoumarin, also known as esculetin, has been investigated for its potential health benefits in various scientific studies. Studies have shown it to possess a diverse range of biological activities, including:

  • Antioxidant properties: Esculetin exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various diseases [].
  • Anticancer properties: Studies suggest esculetin may have anti-proliferative effects on certain cancer cell lines, potentially hindering cancer cell growth [, ]. However, further research is needed to understand its potential therapeutic applications.
  • Anti-inflammatory properties: Esculetin has been shown to exhibit anti-inflammatory effects in animal models, suggesting its potential use in managing inflammatory conditions [].

Other Research Areas:

Beyond its biological activities, 5,7-dihydroxy-4-phenylcoumarin is being explored in other scientific research areas, such as:

  • Enzymatic inhibition: Studies are investigating the potential of esculetin to inhibit specific enzymes, which could have implications for various therapeutic applications [].
  • Antimicrobial activity: Some studies suggest esculetin may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to confirm its efficacy and potential clinical applications.

5,7-Dihydroxy-4-phenylcoumarin is a coumarin derivative characterized by the presence of hydroxyl groups at the 5 and 7 positions of the coumarin ring and a phenyl group at the 4 position. Its chemical formula is C15H10O4C_{15}H_{10}O_4 and it has a molecular weight of approximately 254.24 g/mol . This compound is part of a larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.

Research suggests 5,7-Dihydroxy-4-phenylcoumarin (Scopoletin) may possess various biological activities, including:

  • Antibacterial activity: Studies have shown potential antibacterial effects against some bacterial strains. The exact mechanism remains under investigation, but it might involve disruption of bacterial membranes or inhibition of enzymatic activity.
  • Antioxidant activity: The presence of phenolic hydroxyl groups suggests potential free radical scavenging properties [].
Typical of phenolic compounds. For instance, it can participate in nucleophilic substitutions due to the electrophilic nature of the carbon atoms in the coumarin ring. Additionally, it can react with electrophiles such as acyl chlorides or anhydrides to form esters. The compound has also been shown to participate in nicotinoylation reactions, where it reacts with nicotinoyl derivatives to yield new products that may have enhanced biological activity .

Research indicates that 5,7-dihydroxy-4-phenylcoumarin exhibits significant biological activities, including:

  • Antioxidant properties: It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Anticancer effects: Studies demonstrate its potential in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines .
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Several methods have been developed for synthesizing 5,7-dihydroxy-4-phenylcoumarin, including:

  • Condensation Reactions: A common approach involves the condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
  • Nicotinoylation: Recent studies have reported a novel method involving nicotinoylation followed by tosylation-denicotinoylation to selectively modify the hydroxyl groups .
  • Multi-step Synthesis: Complex synthetic pathways may involve multiple steps to introduce functional groups at specific positions on the coumarin ring.

5,7-Dihydroxy-4-phenylcoumarin finds applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is explored as a lead compound for developing new anticancer and anti-inflammatory drugs.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in biochemical assays and detection methods .
  • Natural Product Research: As a naturally occurring compound, it serves as a scaffold for synthesizing other bioactive molecules.

Interaction studies have revealed that 5,7-dihydroxy-4-phenylcoumarin can interact with various biomolecules, including proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies using molecular docking simulations have provided insights into its binding affinity with target proteins involved in cancer progression .

Several compounds share structural similarities with 5,7-dihydroxy-4-phenylcoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-HydroxycoumarinHydroxyl group at position 4Known for anticoagulant properties
6-HydroxycoumarinHydroxyl group at position 6Exhibits strong fluorescence enhancement
7-HydroxycoumarinHydroxyl group at position 7Potential anti-melanogenic agent
Esculetin (6,7-Dihydroxycoumarin)Hydroxyl groups at positions 6 and 7Strong antioxidant properties

The uniqueness of 5,7-dihydroxy-4-phenylcoumarin lies in its specific arrangement of hydroxyl groups and phenyl substitution, which contribute to its distinct biological activities compared to other coumarins.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7758-73-8

Wikipedia

Serratin
5,7-Dihydroxy-4-phenylcoumarin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Dates

Modify: 2023-08-15

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